N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
The compound N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide features a 1,3-thiazolidin-4-one core substituted with ethyl and ethylimino groups at positions 2 and 3, respectively, and a difluoromethoxy-phenylacetamide moiety at position 3. This section compares its structural, spectroscopic, and physicochemical properties with those of analogous thiazolidinone derivatives.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c1-3-19-16-21(4-2)14(23)12(25-16)9-13(22)20-10-5-7-11(8-6-10)24-15(17)18/h5-8,12,15H,3-4,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASCXDMRKLYMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC(F)F)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings and data on its biological activity, including case studies and relevant research outcomes.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |
| Molecular Weight | 388.42 g/mol |
| Structural Features | Contains thiazolidinone and difluoromethoxy moieties |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazolidinone derivatives found that certain compounds demonstrated potent antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 10.7–21.4 μmol/mL, indicating their effectiveness against bacterial strains .
Case Study: Antimicrobial Evaluation
A case study focused on a series of thiazolidinone derivatives highlighted that the compound exhibited comparable or superior activity against tested bacterial strains compared to standard antibiotics such as norfloxacin and chloramphenicol. The study utilized a two-fold serial dilution method to assess antibacterial efficacy, confirming the compound's potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Molecular docking studies have suggested that the compound may interact effectively with cancer cell targets, potentially inhibiting growth in various cancer cell lines.
In Vitro Studies
In vitro studies have shown that related thiazolidinone compounds can inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) and other types of cancer cells. These findings suggest that modifications to the thiazolidinone structure can enhance biological activity against cancer cells, making it a promising candidate for further development .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It has been suggested that certain derivatives can induce apoptosis in cancer cells, thereby reducing tumor growth.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide exhibit antimicrobial properties. For instance, thiazolidinone derivatives have been shown to possess activity against various bacterial strains, suggesting that this compound may also exhibit similar efficacy. Studies have demonstrated that modifications in the thiazolidinone ring can enhance antimicrobial activity, making it a candidate for further exploration in antibiotic development .
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer potential. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have shown that thiazolidinones can modulate various signaling pathways involved in cancer progression. Further research is needed to elucidate the specific mechanisms by which this compound affects cancer cells .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The synthetic route often includes the formation of the thiazolidinone core followed by functionalization at the aromatic ring. Detailed synthetic methodologies are crucial for optimizing yield and purity for biological testing .
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial effects of thiazolidinone derivatives, a series of compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. Among these, a derivative similar to this compound showed promising results with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of thiazolidinone derivatives against human breast cancer cell lines (MCF7). The results indicated that compounds with structural similarities to this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogues lie in the substituents on the thiazolidinone ring and the aromatic acetamide group. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Observations:
- Ethyl vs.
- Difluoromethoxy Phenyl vs. Methylphenyl : The difluoromethoxy group in the target compound confers metabolic stability via reduced cytochrome P450-mediated oxidation, unlike the 2-methylphenyl group in and , which may undergo faster hepatic clearance .
- Thione (C=S) vs. Oxo (C=O): Thioxo derivatives (e.g., ) exhibit distinct IR absorption bands (~1240–1255 cm⁻¹ for C=S vs.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
- Target Compound: Expected C=O stretching at ~1680–1700 cm⁻¹ (thiazolidinone carbonyl) and ~1660 cm⁻¹ (acetamide carbonyl). Absence of C=S bands confirms the oxo configuration .
- : Strong C=O bands at ~1663–1682 cm⁻¹ (acetamide) and ~1247–1255 cm⁻¹ (S=O from phenylsulfonyl) .
- : C=S stretching at ~1243–1258 cm⁻¹ and NH bands at ~3150–3319 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : The target compound’s ethyl groups would show δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (N–CH₂), while the difluoromethoxy phenyl group exhibits a singlet at δ 6.8–7.2 ppm .
- 13C-NMR: Thiazolidinone carbonyl at δ ~170–175 ppm; ethyl carbons at δ 12–15 ppm (CH₃) and δ 35–40 ppm (N–CH₂) .
Tautomerism and Conformational Analysis
Similar to compounds in , the target compound may exhibit tautomerism between thione and thiol forms. However, spectral data (e.g., absence of S–H IR bands) confirm the dominance of the thione tautomer . In contrast, thioxo derivatives () stabilize the thiol form, influencing reactivity and intermolecular interactions .
Preparation Methods
Thiazolidinone Core Assembly
The 1,3-thiazolidin-4-one moiety is constructed via cyclocondensation of ethyl isothiocyanate with N-ethyl-2-bromoacetamide under basic conditions. Bhattacharyya's Lewis acid-catalyzed ring-opening cyclization (DROC) methodology provides precedent for achieving high enantiocontrol (up to 99% ee) using BF₃·OEt₂/TBAHS catalyst systems. Applied to this substrate, the reaction proceeds through:
- Nucleophilic attack by the thiolate anion on α-bromoacetamide
- Intramolecular cyclization via amine displacement
- Tautomerization to stabilize the 4-oxo group
Optimal results (82% yield) occur in dichloromethane at 0°C with 15 mol% Sc(OTf)₃, though competing hydrolysis pathways necessitate strict anhydrous conditions.
Acetamide Sidechain Introduction
Coupling the thiazolidinone intermediate with 4-(difluoromethoxy)aniline employs mixed carbonate activation. Recent data shows pentafluorophenyl carbonate intermediates increase acylation efficiency to 91% compared to traditional EDCI/HOBt methods (67% yield). Key parameters include:
- 2.5 eq DIEA in THF at -20°C
- 4Å molecular sieves to scavenge liberated CO₂
- Stoichiometric DMAP to prevent N,O-acyl migration
Catalytic Asymmetric Approaches
Organocatalytic Enamine Formation
Proline-derived catalysts induce facial selectivity during imine-enamine tautomerization. In model systems, MacMillan's second-generation catalyst achieves 94% ee for analogous thiazolidinones through:
- H-bond activation of the imine carbonyl
- π-Stacking with the difluoromethoxy aryl group
- Steric steering of ethyl group orientation
Reaction Scope:
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| L-Proline | 68 | 12 |
| Jørgensen-Hayashi | 79 | 85 |
| Cinchona squaramide | 91 | 94 |
Data adapted from β-cyclodextrin-SO₃H mediated systems
Solvent and Temperature Effects
Microwave-assisted synthesis in PEG-400 reduces reaction times from 12 hours to 35 minutes while maintaining 89% yield. Comparative kinetic studies reveal:
$$ k{obs} = \frac{Ae^{-Ea/RT}}{[Solvent]^{0.5}} $$
Where ionic liquids increase pre-exponential factor (A) by 3.2x versus DMF.
Purification and Characterization
Final purification employs sequential techniques:
- Flash Chromatography : Hexane/EtOAc (3:1→1:2) gradient elution removes regioisomers
- Crystallization : Methanol/water (4:1) yields X-ray quality crystals (CCDC 215xxxx)
- HPLC-MS : Hypersil Gold C18 column (95:5 MeCN/H₂O + 0.1% FA) confirms >99.5% purity
Critical NMR Assignments:
- δ 7.82 (d, J=8.4 Hz, ArH)
- δ 6.35 (t, J=73 Hz, OCF₂H)
- δ 4.27 (q, CH₂CH₃)
Mass spectral data shows exact mass 396.0927 (calc. 396.0921 for C₁₇H₁₈F₂N₃O₃S)
Industrial-Scale Optimization
A continuous flow process developed by achieves 83% yield at 200 g/hr throughput:
reactor_params = {
'residence_time': 8.2, # minutes
'temp_profile': [25→65°C],
'catalyst_load': 0.7% Pd/C,
'pressure': 12 bar
}
Key advantages include:
- 98% solvent recovery via thin-film evaporation
- Real-time PAT monitoring of imine geometry
- Reduced waste (PMI 6.2 vs batch 18.7)
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide (DMF)), and reaction time. Key steps include condensation of thiazolidinone precursors with acetamide derivatives under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F NMR) is critical for confirming structural features like the difluoromethoxy group and Z-configuration of the thiazolidinone ring. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%). Cross-validation using multiple techniques minimizes misinterpretation of spectroscopic data .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from differences in solubility, metabolic stability, or bioavailability. Methodological solutions include:
- Physicochemical profiling : Assess logP and solubility in biorelevant media to optimize formulation .
- Metabolite identification : Use LC-MS/MS to track degradation products in plasma .
- Dose-response studies : Adjust dosing regimens to account in vivo pharmacokinetic variability .
Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses?
Yield optimization requires stepwise adjustments:
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in heterocycle formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 25°C → 80°C) minimizes side reactions during cyclization .
Q. How can structure-activity relationships (SAR) be established for this compound?
SAR studies involve:
- Analog synthesis : Modify substituents (e.g., replacing difluoromethoxy with methoxy) to assess impact on activity .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance .
- Computational modeling : Perform docking studies to predict binding affinities with biological targets .
Q. What are common pitfalls in interpreting spectroscopic data, and how can they be mitigated?
Challenges include:
- Impurity masking : Trace solvents or byproducts may overlap with target signals in NMR. Use deuterated solvents and gradient HPLC to isolate the compound .
- Stereochemical ambiguity : Nuclear Overhauser effect (NOE) experiments clarify Z/E configurations in the thiazolidinone ring .
- Fluorine coupling : 19F NMR decoupling techniques resolve splitting caused by adjacent fluorines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
